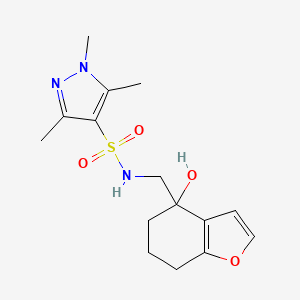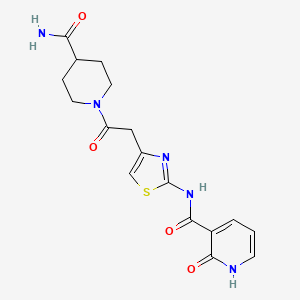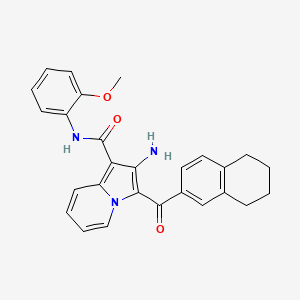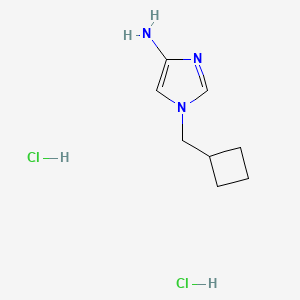![molecular formula C19H16O2 B2842444 2-[(3-Methylbenzyl)oxy]naphthalene-1-carbaldehyde CAS No. 662159-46-8](/img/structure/B2842444.png)
2-[(3-Methylbenzyl)oxy]naphthalene-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(3-Methylbenzyl)oxy]naphthalene-1-carbaldehyde” is an organic compound that contains a carbonyl group. The carbonyl group is bonded to at least one hydrogen atom, which classifies it as an aldehyde . The compound also contains a naphthalene ring, a benzyl group, and a methyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2-(ethynyloxy)naphthaene-1-carbaldehyde involves the reaction of substituted naphthalene derivatives, having hydroxyl and carbonyl groups, with propargyl bromide in the presence of K2CO3 base .Molecular Structure Analysis
The molecular structure of “2-[(3-Methylbenzyl)oxy]naphthalene-1-carbaldehyde” would consist of a naphthalene ring with a carbonyl group at the 1-position and a 3-methylbenzyl group attached via an oxygen atom at the 2-position .Chemical Reactions Analysis
Reactions at the benzylic position are very important for synthesis problems. These reactions can include free radical bromination, nucleophilic substitution, and oxidation . The exact reactions that “2-[(3-Methylbenzyl)oxy]naphthalene-1-carbaldehyde” would undergo would depend on the specific conditions and reagents used.Applications De Recherche Scientifique
Synthesis of Dendrimeric Structures
2-Hydroxybenzyl alcohol, a fundamental reagent for preparing a large number of dendrons and dendrimers, is often used in the synthesis of new dendrimeric structures . These structures have been the focus of several research teams, with methodologies involving convergent and divergent routes .
Precursors of Perfused Heterocyclic Systems
Naphthalene derivatives, having hydroxyl and carbonyl groups in the neighboring peri-position, play an important role as potential precursors of perfused heterocyclic systems . These compounds are unique models for studying so-called “peri effects” (hydrogen bonds, electrophilic interactions, ring chain tautomerism, and other interactions between the perisubstituents) .
Intermediate in Chemical Industries
The O-hydroxybenzaldehyde has many applications as an intermediate in chemical industries . It is strongly desirable to know specific features of the structure of the perihydroxy carbonyl moiety and the nature of peri effects while studying the reactivity and predicting chemical properties of perihydroxy carbonyl compounds .
Schiff Bases and Metal Complexes
2-Hydroxynaphthalene-1-carbaldehyde is a key predecessor to an assortment coordinating agent and the Schiff bases derived from these ligands played a unique role in the development of important biomolecules . The metal-Schiff base complexes obtained from 2-hydroxynaphthalene-1-carbaldehyde had been revealed to show a broad area of biological effectiveness, catalytic reaction, sensors, selective electrodes, and fluorescence .
Fluorescent Chemosensors
2-Hydroxy-1-naphthaldehyde is frequently used as a stellar predecessor for the preparation of various fluorescent chemosensors . Due to the vicinity of hydroxy group in position-2 (a hydrogen giver destination) and aldehyde group in location-1 (or derivatives concerning illustration different azomethine groups) (as acceptor destination), some degree of intramolecular charger exchange process within the naphthalene ring from location-2 as -OH group to the location-1 as aldehyde group contributes to its weak yellow fluorescence .
Sensing of Cations and Anions
By the chemical treatment of aldehyde gathering and naphthyl-OH gathering, one can use this fluorophore for sensing of cations, anions as well as both cations and anions in a single sensor .
Safety and Hazards
Propriétés
IUPAC Name |
2-[(3-methylphenyl)methoxy]naphthalene-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O2/c1-14-5-4-6-15(11-14)13-21-19-10-9-16-7-2-3-8-17(16)18(19)12-20/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYDZGDSONUFWFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=C(C3=CC=CC=C3C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Methylbenzyl)oxy]naphthalene-1-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-[2-(benzenesulfonyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2842363.png)




![4-methoxy-3-methyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2842373.png)
![N-((4-(3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide](/img/structure/B2842374.png)

![2-(1,1-dioxido-3-oxo-2-(m-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2842380.png)
![N-(4-ethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2842382.png)
![(Z)-ethyl 2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2842383.png)
![2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2842384.png)
